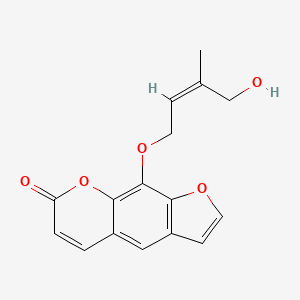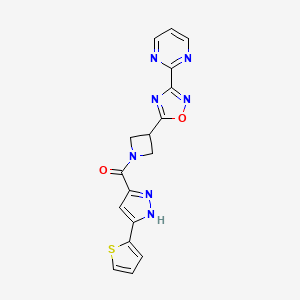
Trichoclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichoclin is a furocoumarin derivative isolated from the roots of Heptaptera cilicica, a plant belonging to the Apiaceae family . This compound has garnered attention due to its significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: Trichoclin can be synthesized through the extraction of the chloroform extract of Heptaptera cilicica roots. The process involves isolating the compound using spectroscopic methods such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS) .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The primary method remains the extraction from natural sources, specifically the roots of Heptaptera cilicica .
化学反応の分析
Types of Reactions: Trichoclin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furocoumarin structure.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced furocoumarin compounds.
科学的研究の応用
Trichoclin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furocoumarins and their derivatives.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease due to its enzyme inhibitory properties.
Industry: Limited industrial applications due to the primary focus on its medicinal properties.
作用機序
Trichoclin exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in cognitive functions. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, potentially improving cognitive functions and slowing the progression of neurodegenerative diseases .
類似化合物との比較
- Umbelliprenin
- Badrakemone
- Badrakemin
- Badrakemin acetate
- Prunate
Comparison: Trichoclin is unique among these compounds due to its specific inhibitory potency against both acetylcholinesterase and butyrylcholinesterase enzymes . While other compounds like prunate also exhibit significant inhibitory effects, this compound’s unique structure and reactivity make it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C16H14O5 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
9-[(Z)-4-hydroxy-3-methylbut-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-10(9-17)4-6-20-16-14-12(5-7-19-14)8-11-2-3-13(18)21-15(11)16/h2-5,7-8,17H,6,9H2,1H3/b10-4- |
InChIキー |
SYEZZRGTJNNHEL-WMZJFQQLSA-N |
異性体SMILES |
C/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CO |
正規SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B14101270.png)
![1-(3-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101275.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101290.png)
![7-Methyl-1-(4-propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101292.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101297.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14101303.png)
![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14101306.png)
![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101310.png)
![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14101312.png)

![1-(4-Butoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101328.png)
![6-(Methylthio)-2-oxo-3,8-diphenyl-1,2-dihydrothiazolo[3,4-b][1,2,4]triazin-5-ium benzenesulfonate](/img/structure/B14101336.png)
